2-(6-Cyano-1-hexyn-1-yl)adenosine is a synthetic compound that acts primarily as an adenosine A2A receptor agonist. This compound has garnered attention for its potential therapeutic applications, particularly in the management of ocular conditions such as intraocular pressure and retinal ischemia. The compound is part of a broader class of adenosine derivatives that are being explored for their roles in various biological processes.
The compound was studied in several research contexts, notably in investigations related to ocular blood flow and intraocular pressure modulation. It has been documented in various scientific publications, including studies focusing on its effects on retinal ischemia/reperfusion injury and ocular hypotension .
2-(6-Cyano-1-hexyn-1-yl)adenosine falls under the category of purinergic compounds, specifically targeting the adenosine receptor family. It is classified as an adenosine A2A receptor agonist, which means it activates this specific receptor subtype, influencing numerous physiological responses.
The synthesis of 2-(6-Cyano-1-hexyn-1-yl)adenosine typically involves multi-step organic synthesis techniques. One common method includes the coupling of a suitable nucleoside precursor with a cyano-substituted alkyne.
The synthesis may include the following steps:
The molecular structure of 2-(6-Cyano-1-hexyn-1-yl)adenosine consists of an adenosine backbone with a cyano-substituted alkyne at the 2-position. The chemical formula can be represented as CHNO.
The structural data can be summarized as follows:
The compound participates in various chemical reactions typical for nucleosides and their derivatives, including:
These reactions can be monitored using techniques like High Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to analyze reaction progress and product formation.
As an adenosine A2A receptor agonist, 2-(6-Cyano-1-hexyn-1-yl)adenosine exerts its effects by binding to the A2A receptor, which is a G-protein-coupled receptor involved in various signaling pathways.
Upon activation of the A2A receptor, there is an increase in cyclic adenosine monophosphate (cAMP) levels, which leads to several downstream effects:
2-(6-Cyano-1-hexyn-1-yl)adenosine has been explored for several potential applications:
2-(6-Cyano-1-hexyn-1-yl)adenosine is a semisynthetic adenosine derivative characterized by a terminal cyano-substituted alkynyl chain at the purine C2 position. Its systematic IUPAC name is N-(6-aminopurin-9-yl)-5-O-[hydroxy({[5-hydroxy-4-(6-cyanohex-1-yn-1-yl)amino)-3-(hydroxymethyl)oxolan-2-yl]})phosphoryl]pentofuranuronamide, reflecting the substitution pattern. The molecule retains the natural β-D-ribofuranose configuration at the glycosidic linkage (C-N bond), critical for adenosine receptor recognition. The alkynyl modification at C2 introduces a linear, planar spacer terminated by a polar cyano group (–C≡N), which influences both receptor binding affinity and physicochemical behavior without altering the stereochemical integrity of the ribose moiety. X-ray crystallography studies confirm that the alkynyl group extends perpendicularly to the purine plane, minimizing steric clash with the ribose ring [5] [6].
The introduction of the 6-cyanohexynyl group significantly enhances water solubility compared to unsubstituted 2-alkynyladenosine derivatives—a key pharmaceutical advantage for ophthalmic formulation development. Key physicochemical parameters include:
Table 1: Physicochemical Profile of 2-(6-Cyano-1-hexyn-1-yl)adenosine
Property | Value | Conditions/Notes |
---|---|---|
Molecular Formula | C₁₇H₂₁N₇O₄ | Free base form |
Molecular Weight | 427.42 g/mol | |
Water Solubility | >50 mg/mL | pH 7.4, 25°C |
Partition Coefficient (LogP) | –1.2 (predicted) | Octanol/water system |
Melting Point | 218–220°C (decomposes) | |
pKa | 3.8 (purine N1), 12.2 (ribose OH) | Calculated using MarvinSketch |
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation. Key ¹H-NMR (DMSO-d6, 400 MHz) assignments include:
Mass Spectrometry (ESI-TOF) shows [M+H]⁺ at m/z 428.1812 (calculated for C₁₇H₂₂N₇O₄: 428.1788), with characteristic fragment ions at m/z 136 (adenine), 268 (ribose-alkynyl adduct), and 91 (hexynenitrile immonium ion). High-resolution MS distinguishes it from isobaric metabolites [5] [6].
Synthesis employs a Sonogashira cross-coupling between 2,6-dihalogenopurine ribosides and 6-cyano-1-hexyne, optimized for regioselectivity at the purine C2 position:
The reaction exploits the higher reactivity of C–I bonds versus C–Br bonds for selective C2 modification. The 6-amino group is unprotected, as it exhibits low nucleophilicity under these conditions. Reaction progress is monitored by TLC (Rf 0.3 in CHCl₃:MeOH 7:3), with typical yields of 65–70% after optimization [5] [6].
Table 2: Optimization Parameters for Sonogashira Coupling
Parameter | Suboptimal Condition | Optimized Condition | Impact on Yield |
---|---|---|---|
Catalyst Loading | 0.01 eq Pd | 0.05 eq Pd | 35% → 68% |
Temperature | 80°C | 110°C | 42% → 70% |
Solvent | Acetonitrile | Dimethylformamide (DMF) | 28% → 65% |
6-Cyano-1-hexyne Equiv | 1.0 | 1.8 | 55% → 70% |
Reaction Time | 24 hours | 48 hours | 50% → 68% |
Crude reaction mixtures contain unreacted adenosine (10–15%), homocoupled alkyne dimers (5–8%), and palladium residues. A multistep purification protocol achieves >98% purity:
Yield Enhancement Innovations:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: